

An In-depth Technical Guide to 2,4-Dimethoxybenzenesulfonamide (CAS 51770-71-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	2,4-Dimethoxybenzenesulfonamide
Cat. No.:	B1308909

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Dimethoxybenzenesulfonamide** (CAS Number 51770-71-9), a member of the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This document collates available physicochemical data, predicted spectroscopic characteristics, a plausible synthetic route, and an analysis of its potential biological significance based on the activities of structurally related compounds. While specific experimental biological data for this compound is not extensively available in public literature, this guide serves as a foundational resource for researchers interested in its potential applications.

Physicochemical Properties

2,4-Dimethoxybenzenesulfonamide is a white crystalline solid.^[1] Its core structure consists of a benzene ring substituted with two methoxy groups and a sulfonamide functional group.

Property	Value	Reference(s)
CAS Number	51770-71-9	[2]
Molecular Formula	C ₈ H ₁₁ NO ₄ S	[2]
Molecular Weight	217.24 g/mol	[2]
Appearance	White crystals or powder	[1]
Melting Point	163.5-172.5 °C	[1]
Solubility	Insoluble in water. Expected to be soluble in various organic solvents such as dichloromethane, ethyl acetate, and acetone.	[3]
InChI Key	MGHCDRVTMABICG-UHFFFAOYSA-N	[2]
SMILES	<chem>COc1ccccc1S(=O)(=O)C2=C(C=C1)C(=O)N2</chem>	[2]

Spectroscopic Profile (Predicted)

While experimental spectra for **2,4-Dimethoxybenzenesulfonamide** are not readily available in the searched literature, a predicted spectroscopic profile can be constructed based on the analysis of structurally similar compounds and known spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and sulfonamide protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	d	1H	Ar-H (ortho to SO ₂ NH ₂)
~6.5 - 6.7	m	2H	Ar-H (ortho to OCH ₃)
~4.8 (broad)	s	2H	SO ₂ NH ₂
~3.9	s	3H	OCH ₃
~3.8	s	3H	OCH ₃

Predictions are based on data from related substituted benzenesulfonamides.[\[4\]](#)[\[5\]](#)

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~160 - 162	Ar-C (C-OCH ₃)
~157 - 159	Ar-C (C-OCH ₃)
~130 - 132	Ar-C (C-SO ₂ NH ₂)
~105 - 107	Ar-CH
~98 - 100	Ar-CH
~55 - 56	OCH ₃

Predictions are based on typical chemical shift ranges for substituted benzenes.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Infrared (IR) Spectroscopy

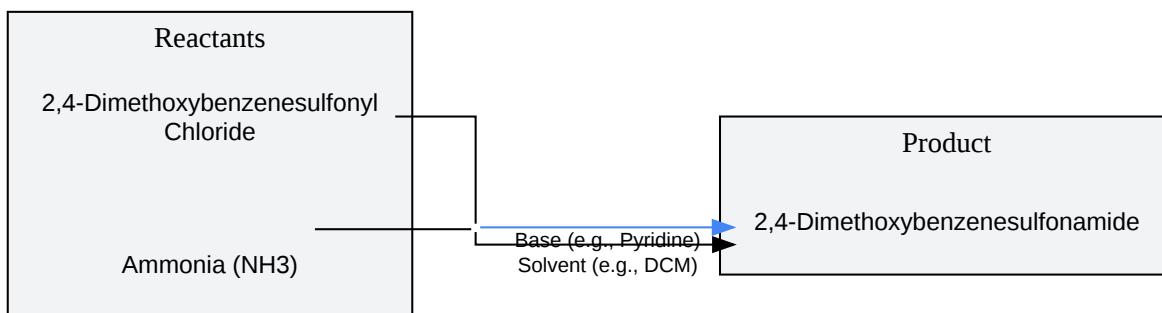
The IR spectrum is expected to show characteristic absorption bands for the sulfonamide and methoxy functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3390 - 3230	Strong, broad	N-H stretching (sulfonamide)
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching (methoxy)
1600 - 1475	Medium	Aromatic C=C bending
1345 - 1315	Strong	Asymmetric SO ₂ stretching
1185 - 1145	Strong	Symmetric SO ₂ stretching
1300 - 1000	Strong	C-O stretching (methoxy)
925 - 905	Medium	S-N stretching

Characteristic absorption frequencies are based on data for arylsulfonamides.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Mass Spectrometry

The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns for arylsulfonamides.


m/z	Predicted Fragment
217	[M] ⁺ (Molecular ion)
153	[M - SO ₂] ⁺
138	[M - SO ₂ NH] ⁺
108	[C ₆ H ₄ (OCH ₃)] ⁺
92	[C ₆ H ₄] ⁺

Fragmentation patterns are based on known fragmentation of arylsulfonamides, which often involves the loss of SO₂.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Synthesis

A plausible and common method for the synthesis of **2,4-Dimethoxybenzenesulfonamide** involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with ammonia.

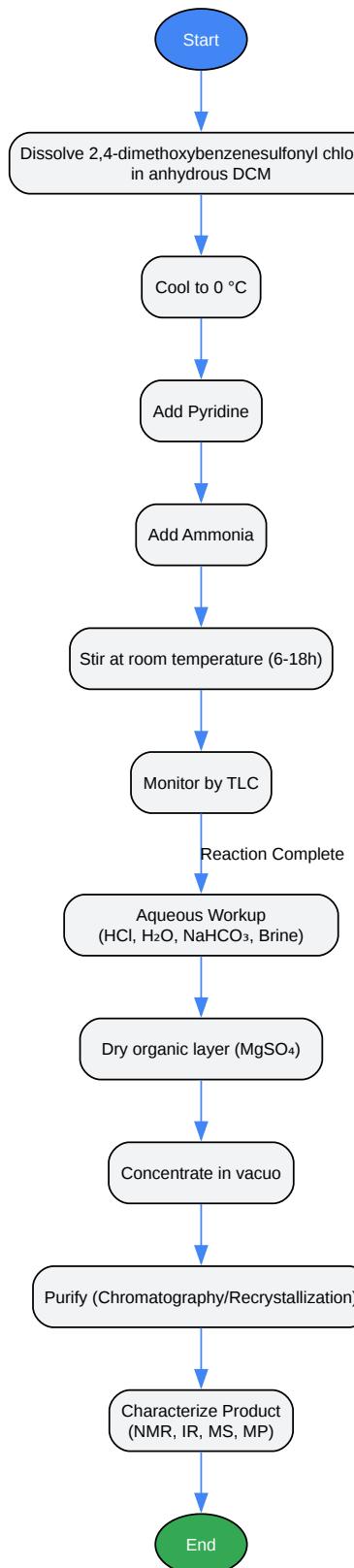
General Reaction Scheme

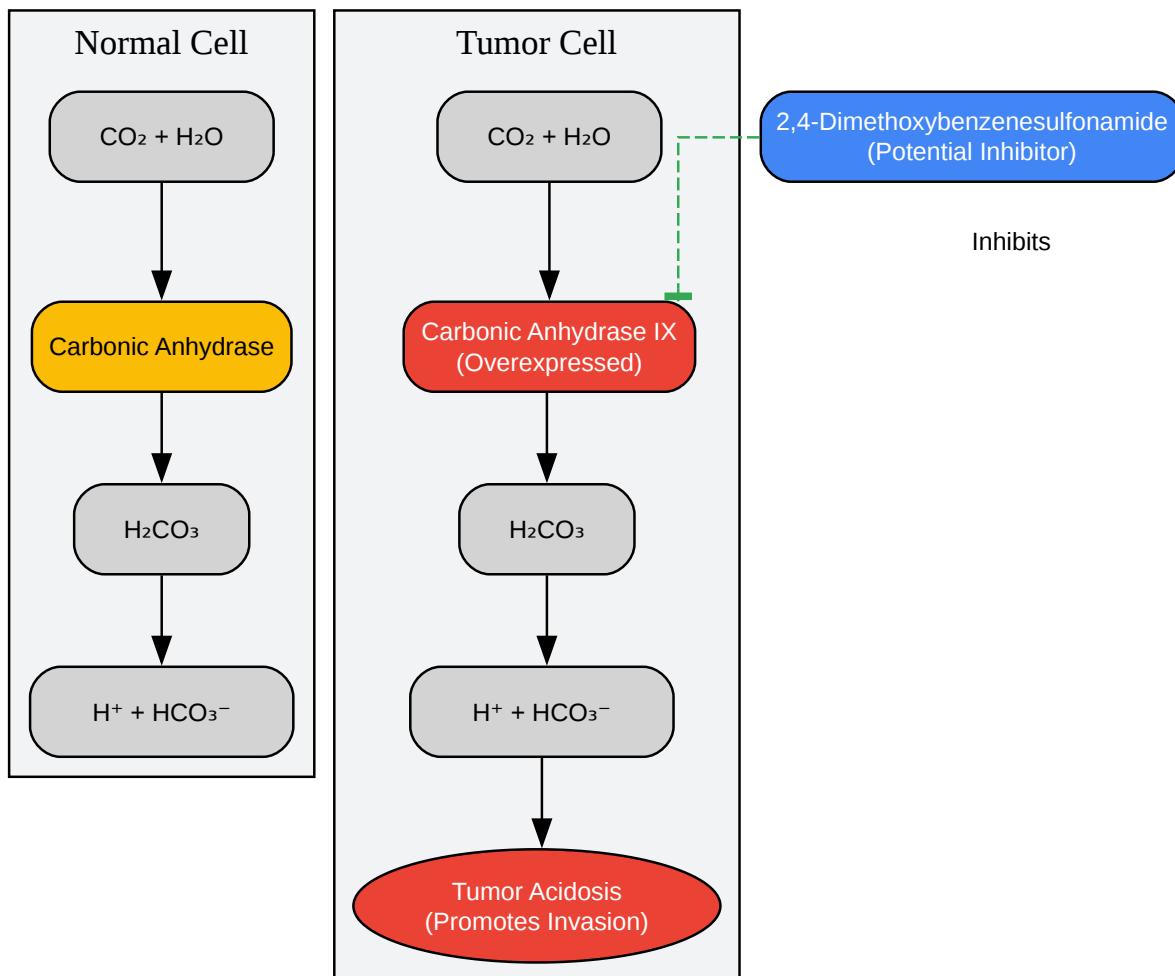
[Click to download full resolution via product page](#)

Caption: General synthesis of **2,4-Dimethoxybenzenesulfonamide**.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general procedures for sulfonamide synthesis.[\[19\]](#)[\[20\]](#)[\[21\]](#)


Materials:


- 2,4-Dimethoxybenzenesulfonyl chloride
- Ammonia (aqueous solution or gas)
- Pyridine (or another suitable base)
- Dichloromethane (DCM), anhydrous
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
- Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
- Ammonia Addition: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) dropwise to the reaction mixture at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure **2,4-Dimethoxybenzenesulfonamide**.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry, and measure its melting point.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethoxybenzenesulfonamide, 96% | Fisher Scientific [fishersci.ca]

- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. mdpi.com [mdpi.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. znaturforsch.com [znaturforsch.com]
- 14. aaqr.org [aaqr.org]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dimethoxybenzenesulfonamide (CAS 51770-71-9)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308909#2-4-dimethoxybenzenesulfonamide-cas-number-51770-71-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com